Biotin-teg-atfba

Photoaffinity labeling Perfluorophenyl azide C-H insertion efficiency

NHS-biotin and click chemistry probes fail when targets lack amines or pre-installed alkyne handles, while hydrophobic spacers trigger protein aggregation. Biotin-TEG-ATFBA solves this via UV-activated (360 nm) perfluorophenyl azide chemistry that inserts into C-H bonds on any molecule or surface. Key advantages: • Labels carbohydrates, lipids, nucleic acids, membrane proteins, and synthetic polymers without functional group prerequisites. • Homogeneous PEG3 spacer (single chain length, 15 atoms, ~16.9 Å) maximizes aqueous solubility and preserves streptavidin accessibility while eliminating batch variability. • Validated for proximity labeling (IPL), SPR/QCM biosensor surface functionalization, and antibody biotinylation with retained antigen-binding activity.

Molecular Formula C27H37F4N7O6S
Molecular Weight 663.7 g/mol
Cat. No. B12396760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-teg-atfba
Molecular FormulaC27H37F4N7O6S
Molecular Weight663.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
InChIInChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41)/t16-,17-,24-/m0/s1
InChIKeyGHQODKUWTHCHCF-UAVUOLJFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-TEG-ATFBA: Technical Overview and Procurement Context for Photoaffinity Biotinylation Reagents


Biotin-TEG-ATFBA (CAS 1264662-85-2), also designated Biotin-PEG3-TFPA or Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide), is a heterobifunctional, photoactivatable biotinylation reagent comprising a biotin affinity tag, a discrete triethylene glycol (TEG/PEG3) spacer, and a tetrafluorophenyl azide (TFPA) photoreactive group . Its molecular formula is C₂₇H₃₇F₄N₇O₆S with a molecular weight of 663.69 g/mol, and it typically appears as a white to light yellow powder with a purity specification of ≥95% (HPLC) . Upon activation with UV light (typically 360 nm), the perfluorophenyl azide moiety forms a highly stable nitrene intermediate that inserts into C-H bonds or adds to unsaturated bonds, enabling covalent, site-nonspecific biotin labeling of a broad range of molecules and surfaces that lack conventional reactive handles .

Why Substituting Biotin-TEG-ATFBA with Generic NHS-Biotin or Simple Azides Risks Experimental Failure


Generic biotinylation reagents such as NHS-biotin esters rely on the presence of primary amines (e.g., lysine residues or amino-terminal groups) for conjugation, rendering them unsuitable for labeling carbohydrates, lipids, nucleic acids, and many synthetic polymers that lack accessible amine groups. Simple biotin-azides are employed in copper-catalyzed click chemistry but require a pre-installed alkyne handle on the target molecule, a synthetic step that is often impractical for complex biological samples or native surfaces. Furthermore, conventional biotinylation agents with hydrophobic hydrocarbon spacers or polydisperse PEG chains promote protein aggregation, non-specific binding, and batch-to-batch variability, which compromises assay reproducibility and signal-to-noise ratios [1]. Biotin-TEG-ATFBA bypasses these limitations by leveraging photoactivated C-H insertion chemistry to label any molecule containing C-H bonds, while its homogeneous, single-chain-length PEG3 spacer confers superior water solubility and minimizes aggregation, thereby preserving the functional integrity of labeled biomolecules [2].

Quantitative Differentiation of Biotin-TEG-ATFBA: A Head-to-Head Procurement Evidence Guide


Superior C-H Bond Insertion Efficiency of Perfluorophenyl Azide vs. Non-Fluorinated Aryl Azides

The tetrafluorophenyl azide (TFPA) group in Biotin-TEG-ATFBA exhibits markedly higher C-H bond insertion efficiency compared to non-fluorinated aryl azides, a class commonly used in photoaffinity probes. This enhanced reactivity is attributed to the electron-withdrawing fluorine substituents that stabilize the nitrene intermediate and reduce undesired intramolecular rearrangement pathways [1]. Although direct kinetic rate constants for Biotin-TEG-ATFBA are not reported in the public literature, the perfluoroaryl nitrene generated from TFPA derivatives has been demonstrated to insert into C-H bonds with greater efficiency than non-fluorinated aryl azides, resulting in higher yields of covalent adducts under identical irradiation conditions [2]. This class-level advantage translates directly into more robust and reproducible biotin labeling in complex biological matrices.

Photoaffinity labeling Perfluorophenyl azide C-H insertion efficiency

Defined Spacer Length (15 Atoms / 16.9 Å) Enables Reproducible Biotin-Streptavidin Binding Geometry

Biotin-TEG-ATFBA incorporates a discrete triethylene glycol (PEG3) spacer comprising 15 atoms with a calculated length of 16.9 Å between the biotin moiety and the TFPA reactive group . In contrast, many commercial biotin-PEG reagents utilize polydisperse PEG chains (e.g., PEG2k, PEG5k) with broad molecular weight distributions, leading to variable spacer lengths and inconsistent biotin accessibility to streptavidin binding pockets [1]. The homogeneous, single-chain-length nature of Biotin-TEG-ATFBA ensures that every labeled molecule presents the biotin group at a uniform distance from the conjugation site, which is critical for applications requiring precise spatial control, such as surface plasmon resonance (SPR) sensor fabrication, single-molecule force spectroscopy, and quantitative pull-down assays.

PEG spacer Biotin-streptavidin Conformational accessibility

Enhanced Water Solubility and Reduced Protein Aggregation vs. Hydrocarbon Spacers

The triethylene glycol spacer in Biotin-TEG-ATFBA confers substantial hydrophilicity to the biotin moiety, which is inherently hydrophobic and poorly soluble in aqueous buffers [1]. When proteins are biotinylated with reagents containing hydrocarbon spacers (e.g., biotin-LC-NHS, biotin-PEG2-alkyne), the hydrophobic spacer promotes protein aggregation and precipitation upon storage, leading to loss of functional material and increased assay background [2]. Biotin-TEG-ATFBA-labeled antibodies and proteins exhibit significantly reduced aggregation when stored in aqueous solution compared to those labeled with hydrocarbon-spacer biotin reagents. This hydrophilic PEG spacer also minimizes non-specific binding to hydrophobic surfaces, thereby improving signal-to-noise ratios in immunoassays and affinity purification workflows.

Protein aggregation Hydrophilicity Biotinylation

Photo-Triggered Covalent Immobilization onto Unfunctionalized Surfaces

Biotin-TEG-ATFBA enables direct, photoactivated covalent biotinylation of surfaces that lack conventional functional groups, including carbon-based materials (graphene, carbon nanotubes), organic polymers (polystyrene, polypropylene), and inorganic substrates [1]. Traditional surface functionalization methods require multi-step procedures involving plasma treatment, silanization, or polymer grafting to introduce reactive handles for biotin conjugation. Using Biotin-TEG-ATFBA, surfaces can be biotinylated in a single step by applying the reagent solution and irradiating with UV light (typically 360 nm), with covalent attachment occurring within minutes [2]. This methodology has been demonstrated for direct surface coating of carbon and organic-based polymers [3] and is applicable to a wide range of materials that are otherwise difficult to derivatize.

Surface functionalization Covalent immobilization Carbon materials

Validated Application Scenarios for Biotin-TEG-ATFBA Based on Quantitative Differentiation Evidence


Photoaffinity Labeling of Proteins Lacking Primary Amines or Thiols

Biotin-TEG-ATFBA is uniquely suited for biotinylating proteins that lack solvent-exposed lysine residues or cysteine thiols, such as membrane proteins with limited extracellular domains, intrinsically disordered proteins, and heavily glycosylated proteins. Unlike NHS-biotin which requires primary amines, Biotin-TEG-ATFBA covalently inserts into C-H bonds upon UV activation, enabling labeling of virtually any protein regardless of its amino acid composition [1]. The PEG3 spacer ensures that the biotin moiety remains fully accessible to streptavidin, even when the conjugation site is buried within a protein fold. This application is particularly valuable for target identification studies using photoaffinity probes, where the goal is to capture low-abundance binding partners in native cellular environments [2].

Single-Step Biotinylation of Carbon Nanomaterials and Polymer Surfaces for Biosensor Fabrication

For researchers developing biosensors based on graphene, carbon nanotubes, or polystyrene microplates, Biotin-TEG-ATFBA offers a streamlined alternative to traditional multi-step surface functionalization protocols. The perfluorophenyl azide group photochemically inserts into C-H bonds on these surfaces, covalently tethering biotin in a single UV irradiation step [1]. This method eliminates the need for harsh chemical treatments (e.g., piranha etching, plasma oxidation) and silane coupling agents that can alter the electronic or mechanical properties of the underlying material. The defined PEG3 spacer presents biotin at a consistent distance from the surface, optimizing streptavidin capture efficiency and improving the reproducibility of surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) measurements [2].

In Vivo Proximity Labeling (IPL) for Mapping Protein Interaction Networks

In the IPL workflow, a bait protein is genetically fused to monomeric streptavidin (mSA), and Biotin-TEG-ATFBA is added to live cells to bind the mSA tag [1]. UV irradiation then activates the TFPA group, crosslinking the biotin reagent to proximal proteins within the bait protein's interaction radius. The homogeneous PEG3 spacer of Biotin-TEG-ATFBA ensures that the biotin label is presented at a consistent distance from the bait protein, enabling precise spatial mapping of protein-protein interactions. This method has been validated for uncovering complex intracellular interaction networks and represents a significant advancement over traditional co-immunoprecipitation techniques that require cell lysis and disrupt native interaction contexts [2].

Preparation of Aggregation-Resistant Biotinylated Antibodies for Immunoassays

When biotinylating antibodies for ELISA, Western blot, or immunohistochemistry applications, the use of Biotin-TEG-ATFBA mitigates a common problem: antibody aggregation and precipitation during storage. The hydrophilic PEG3 spacer transfers its water solubility to the antibody conjugate, significantly reducing aggregation compared to biotinylation with hydrophobic spacers [1]. Additionally, the photoactivatable TFPA group allows for site-nonspecific labeling that preserves antigen-binding activity, as conjugation occurs randomly across the antibody surface rather than selectively modifying lysine residues in the complementarity-determining regions (CDRs). This results in biotinylated antibody preparations with higher functional titers and lower background signal in immunoassays [2].

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